4-Chloro-2-methyl-benzoic acid tert-butyl ester
Overview
Description
4-Chloro-2-methyl-benzoic acid tert-butyl ester is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.7 g/mol . The compound is a yellow liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-2-methyl-benzoic acid tert-butyl ester isInChI=1S/C12H15ClO2/c1-8-7-9 (13)5-6-10 (8)11 (14)15-12 (2,3)4/h5-7H,1-4H3
. Its canonical SMILES representation is CC1=C (C=CC (=C1)Cl)C (=O)OC (C) (C)C
. Physical And Chemical Properties Analysis
4-Chloro-2-methyl-benzoic acid tert-butyl ester has a molecular weight of 226.70 g/mol . It has a computed XLogP3-AA value of 3.8, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It also has 3 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 226.0760574 g/mol . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Environmental Presence and Degradation
Parabens, including esters of para-hydroxybenzoic acid, are widely used as preservatives in cosmetics, pharmaceuticals, and food products. These compounds, structurally related to "4-Chloro-2-methyl-benzoic acid tert-butyl ester," have been extensively studied for their occurrence, fate, and behavior in aquatic environments. Notably, despite wastewater treatments that effectively remove parabens, they are still detected in effluents and surface waters due to continuous environmental discharge. The stability and persistence of chlorinated by-products of parabens, including potentially those structurally similar to the tert-butyl ester , necessitate further research to understand their environmental impact and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).
Chemical Synthesis and Applications
Research has also focused on the synthesis and biological properties of compounds structurally related to "4-Chloro-2-methyl-benzoic acid tert-butyl ester." For instance, tert-butyl esters of various substituted benzoic acids have been synthesized and investigated for their potential biological activities, such as elastase inhibition and cytotoxic effects. These studies provide insight into the versatile roles that substituted benzoic acid esters can play in medicinal chemistry and drug development processes (Grigan, Veinberg, Shestakova, Kanepe, & Lukevics, 2000).
Analytical Methods for Detection
Advancements in analytical techniques have enabled the detection and quantification of parabens, including those structurally akin to "4-Chloro-2-methyl-benzoic acid tert-butyl ester," in various matrices. A notable development is the HPLC–MS/MS method for analyzing parabens in food, demonstrating the importance of sensitive and accurate analytical methods for monitoring the presence of these compounds in consumer products (Cao, Liu, Zhang, Xi, Li, Wang, Yuan, & Mu, 2013).
Environmental and Health Impacts
The environmental persistence and potential health impacts of parabens, compounds related to "4-Chloro-2-methyl-benzoic acid tert-butyl ester," are areas of ongoing research. Studies on the photodegradation of parabens have explored the kinetic behavior and by-products of these processes, shedding light on their environmental fate and the efficiency of treatment methods for their removal (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).
properties
IUPAC Name |
tert-butyl 4-chloro-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-8-7-9(13)5-6-10(8)11(14)15-12(2,3)4/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNDTXOAXSLGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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